

Check Availability & Pricing

# potential off-target effects of SR 142948-C3-NHMe

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320 Get Quote

## **Technical Support Center: SR 142948-C3-NHMe**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the potent, non-peptide neurotensin receptor antagonist, **SR 142948-C3-NHMe** (also known as SR 142948A).

## Frequently Asked Questions (FAQs)

Q1: What is SR 142948-C3-NHMe and what are its primary targets?

**SR 142948-C3-NHMe** is a highly potent and selective antagonist of neurotensin (NT) receptors.[1][2] It is a non-peptide molecule that readily crosses the blood-brain barrier and is orally active.[1][2] Its primary targets are the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2), for which it displays high, nanomolar affinity.[3]

Q2: How does **SR 142948-C3-NHMe** differ from its predecessor, SR 48692?

**SR 142948-C3-NHMe** is a structural analog of SR 48692 but exhibits a broader spectrum of activity. While SR 48692 is more selective for the NTS1 receptor, **SR 142948-C3-NHMe** is a potent antagonist at both NTS1 and NTS2 receptors.[2][4] This difference in receptor activity may account for the observation that **SR 142948-C3-NHMe** can block certain in vivo effects of neurotensin, such as hypothermia and analgesia, that are not affected by SR 48692.[2]

Q3: What are the known on-target effects of **SR 142948-C3-NHMe**?







As a neurotensin receptor antagonist, **SR 142948-C3-NHMe** blocks the physiological effects induced by the binding of neurotensin to its receptors. In vitro, it has been shown to inhibit neurotensin-induced inositol monophosphate formation and intracellular calcium mobilization. [2][5] In vivo, it can antagonize neurotensin-induced behaviors such as turning, as well as hypothermia and analgesia.[2]

Q4: Is there any information on the off-target effects of SR 142948-C3-NHMe?

Currently, there is a lack of publicly available, comprehensive off-target screening data for **SR 142948-C3-NHMe** against a broad panel of receptors, ion channels, and enzymes. The original characterization studies describe the compound as "selective" for neurotensin receptors, but the full extent of this selectivity has not been publicly documented. Researchers should exercise caution and consider the possibility of off-target effects in their experiments.

## **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                                                                     | Potential Cause                                                                                                                                                                                                         | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected physiological or<br>behavioral effects in vivo not<br>consistent with neurotensin<br>receptor blockade. | Potential Off-Target Effects: The compound may be interacting with other receptors or biological targets.                                                                                                               | 1. Literature Review: Search for any emerging studies on the pharmacology of SR 142948-C3-NHMe or related compounds. 2. Control Experiments: Include additional control groups using structurally and functionally distinct neurotensin receptor antagonists, if available. 3. Off-Target Screening: If the unexpected effect is significant and reproducible, consider performing or commissioning a broad off-target screening panel to identify potential interactions. |
| Variability in experimental results between batches of the compound.                                               | Compound Purity and Stability:<br>Impurities or degradation of<br>the compound can lead to<br>inconsistent results.                                                                                                     | 1. Verify Purity: Ensure the purity of each new batch of SR 142948-C3-NHMe using appropriate analytical methods (e.g., HPLC, LC-MS). 2. Proper Storage: Store the compound as recommended by the supplier to prevent degradation.                                                                                                                                                                                                                                          |
| In vitro assay shows lower than expected potency.                                                                  | Assay Conditions:     Suboptimal assay conditions     (e.g., buffer composition, incubation time, cell line expression levels) can affect apparent potency.     Compound Solubility: Poor solubility of the compound in | 1. Optimize Assay: Systematically optimize assay parameters. 2. Check Solubility: Confirm the solubility of SR 142948-C3-NHMe in your assay medium and consider the use of a suitable solvent.                                                                                                                                                                                                                                                                             |



the assay buffer can lead to an underestimation of its potency.

## **Quantitative Data**

Table 1: In Vitro Binding Affinity of SR 142948-C3-NHMe for Neurotensin Receptors

| Preparation                  | Radioligand                             | IC <sub>50</sub> (nM) | Reference |
|------------------------------|-----------------------------------------|-----------------------|-----------|
| h-NTR1-CHO cell<br>membranes | [ <sup>125</sup> I-Tyr³]NT              | 1.19 ± 0.15           | [5]       |
| HT 29 cell<br>membranes      | [ <sup>125</sup> I-Tyr <sup>3</sup> ]NT | 0.32                  | N/A       |
| Adult rat brain membranes    | [ <sup>125</sup> I-Tyr <sup>3</sup> ]NT | 3.96                  | N/A       |

Table 2: In Vitro Functional Antagonist Activity of SR 142948-C3-NHMe

| Assay                                  | Cell Line | NT<br>Concentration<br>(nM) | IC <sub>50</sub> (nM) | Reference |
|----------------------------------------|-----------|-----------------------------|-----------------------|-----------|
| Inositol<br>Monophosphate<br>Formation | HT 29     | 10                          | 3.9 ± 0.07            | [5]       |
| Inositol<br>Monophosphate<br>Formation | HT 29     | 100                         | 11 ± 4.3              | [5]       |
| Inositol<br>Monophosphate<br>Formation | HT 29     | 1000                        | 53 ± 3.1              | [5]       |

# **Experimental Protocols**



#### Protocol 1: Radioligand Binding Assay for Neurotensin Receptors

This protocol is a generalized procedure based on the methodologies described in the literature for assessing the binding affinity of **SR 142948-C3-NHMe**.

- Membrane Preparation: Homogenize tissue (e.g., adult rat brain) or cells expressing neurotensin receptors (e.g., h-NTR1-CHO cells) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times.
   Resuspend the final membrane pellet in the binding buffer.
- Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [125]-Tyr3]NT), and varying concentrations of **SR 142948-C3-NHMe** or a non-labeled competitor for non-specific binding determination.
- Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Determine the IC<sub>50</sub> value by non-linear regression analysis of the competition binding data.

Protocol 2: Inositol Monophosphate (IP) Accumulation Assay

This protocol outlines a general method for measuring the functional antagonist activity of **SR 142948-C3-NHMe** on Gq-coupled neurotensin receptors.

- Cell Culture: Culture cells endogenously or recombinantly expressing NTS1 receptors (e.g., HT-29 cells) in a suitable medium.
- Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.



- Labeling (Optional): For traditional assays, label the cells with [3H]-myo-inositol overnight. For modern HTRF assays, this step is not necessary.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SR 142948-C3-NHMe for a specified time.
- Agonist Stimulation: Add a fixed concentration of neurotensin to stimulate IP accumulation.
- Lysis and IP Measurement: Lyse the cells and measure the accumulated inositol monophosphate using a commercially available kit (e.g., HTRF IP-One assay).
- Data Analysis: Calculate the IC<sub>50</sub> value by fitting the concentration-response data to a suitable pharmacological model.

## **Visualizations**



Click to download full resolution via product page

Caption: Neurotensin (NT) signaling pathway and the antagonistic action of SR 142948.





Click to download full resolution via product page

Caption: General experimental workflow for characterizing the effects of SR 142948.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [potential off-target effects of SR 142948-C3-NHMe].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15616320#potential-off-target-effects-of-sr-142948-c3-nhme]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com